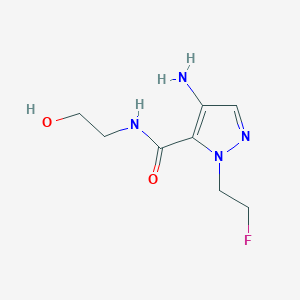

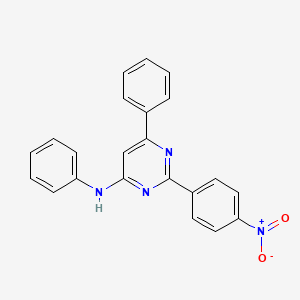

![molecular formula C16H13ClF4N4O B2703761 (3-氯-4-氟苯基){4-[6-(三氟甲基)-4-吡咯嘧啶基]哌嗪基}甲酮 CAS No. 1775451-02-9](/img/structure/B2703761.png)

(3-氯-4-氟苯基){4-[6-(三氟甲基)-4-吡咯嘧啶基]哌嗪基}甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Tyrosinase Inhibition

This compound has been studied for its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its overactivity can lead to skin pigmentation disorders and neurodegenerative diseases like Parkinson’s . The 3-chloro-4-fluorophenyl moiety in the compound has shown promising results in inhibiting tyrosinase from Agaricus bisporus, suggesting its potential use in pharmaceutical and cosmetic applications .

Anticancer Research

The compound’s structure suggests it could be a candidate for anticancer research. The presence of fluorine atoms often enhances the biological activity of compounds, making them more effective in targeting cancer cells. Research into similar compounds has shown potential in inhibiting the growth of various cancer cell lines, indicating that this compound could be explored for similar applications .

Neuroprotective Agents

Given its potential to inhibit enzymes like tyrosinase, this compound might also be investigated for neuroprotective properties. Inhibiting tyrosinase can reduce the production of neurotoxic melanin intermediates, which are implicated in neurodegenerative diseases. Thus, this compound could be a candidate for developing treatments for conditions like Parkinson’s disease .

Antimicrobial Activity

Compounds with similar structures have been studied for their antimicrobial properties. The presence of halogen atoms (chlorine and fluorine) can enhance the antimicrobial activity of organic compounds. This compound could be tested against various bacterial and fungal strains to evaluate its effectiveness as an antimicrobial agent .

Anti-inflammatory Applications

The compound’s structure suggests it could have anti-inflammatory properties. Fluorinated compounds are often more potent and selective in their biological activities. Research into similar compounds has shown anti-inflammatory effects, making this compound a potential candidate for treating inflammatory diseases .

Enzyme Inhibition Studies

Beyond tyrosinase, this compound could be explored for its ability to inhibit other enzymes. The structural features that make it effective against tyrosinase might also be beneficial in inhibiting other enzymes involved in various biological processes. This could lead to the development of new therapeutic agents targeting different diseases .

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic properties. This compound could serve as a starting point for developing new drugs with improved efficacy and safety profiles .

Cosmetic Applications

Due to its potential as a tyrosinase inhibitor, this compound could be used in cosmetic formulations to treat hyperpigmentation disorders. By reducing melanin production, it can help in developing skin-lightening products and treatments for conditions like melasma and age spots .

Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus 3’-Chloro-4’-fluoropropiophenone | 194943-82-3 - MilliporeSigma Thermo Scientific Chemicals 3-Chloro-4-fluorophenyl isocyanate, 98%, Thermo Scientific Chemicals IJMS | Free Full-Text | Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus

安全和危害

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF4N4O/c17-11-7-10(1-2-12(11)18)15(26)25-5-3-24(4-6-25)14-8-13(16(19,20)21)22-9-23-14/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXXKOFOYVTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

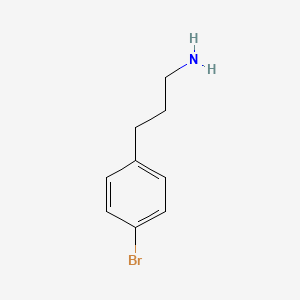

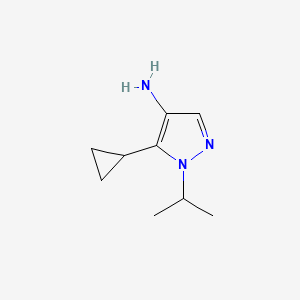

![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

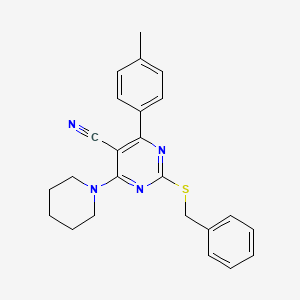

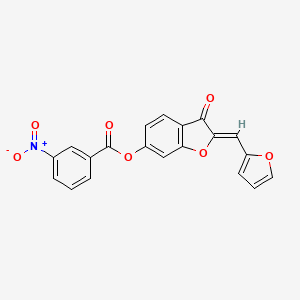

![1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2703687.png)

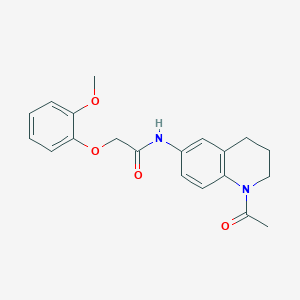

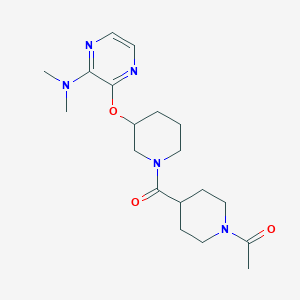

![2-(2-oxo-2-piperidin-1-ylethyl)-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B2703690.png)

![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)

![N-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2703699.png)

![8-[3-(Oxolan-3-yl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2703701.png)